2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine
Description
Properties
IUPAC Name |
furan-3-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-3-2-4-14(16-11)20-13-5-7-17(9-13)15(18)12-6-8-19-10-12/h2-4,6,8,10,13H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQVYHWNHNWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnection
The compound can be dissected into two primary fragments:
-
6-Methylpyridin-2-ol : Serves as the aromatic backbone.
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1-(Furan-3-carbonyl)pyrrolidin-3-ol : Provides the ether-linked pyrrolidine substituent.
The synthetic strategy hinges on forming the ether bond between these fragments, followed by introducing the furan-3-carbonyl group via acylation.
Key Considerations
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Etherification Method : Mitsunobu reaction vs. nucleophilic substitution (SN2).
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Acylation Reagents : Furan-3-carbonyl chloride vs. coupling agents (e.g., HBTU).
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Protection-Deprotection : Temporary protection of hydroxyl or amine groups to prevent side reactions.
Stepwise Synthesis and Experimental Protocols
Synthesis of Pyrrolidin-3-ol Intermediate
Step 1: Preparation of Pyrrolidin-3-ol
Pyrrolidin-3-ol is synthesized via hydrogenation of pyrrolidin-3-one using sodium borohydride (NaBH4) in methanol at 0–5°C, yielding 85–90% purity.
Step 2: Acylation with Furan-3-carbonyl Chloride
The hydroxyl group of pyrrolidin-3-ol is acylated using furan-3-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions:
Etherification with 6-Methylpyridin-2-ol
Method A: Mitsunobu Reaction
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh3 (triphenylphosphine)
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Solvent : Tetrahydrofuran (THF), RT, 12 hours
Method B: SN2 Alkylation
Table 1: Comparison of Etherification Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Mitsunobu | DIAD, PPh3 | THF | RT | 12 | 72 |
| SN2 Alkylation | TsCl, K2CO3 | DMF | 80 | 8 | 65 |
Optimization of Acylation Conditions
Varying the acylating agent and solvent significantly impacts yield:
-
Furan-3-carbonyl Chloride : 78% yield in DCM.
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HBTU-Mediated Coupling : 82% yield using furan-3-carboxylic acid, HBTU, and DIPEA in DMF.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Alternative Synthetic Routes
One-Pot Tandem Reaction
A sequential Mitsunobu-acylation protocol eliminates intermediate isolation:
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Mitsunobu etherification in THF.
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Direct addition of furan-3-carbonyl chloride and TEA.
Enzymatic Catalysis
Lipase-catalyzed acylation in ionic liquids ([BMIM][BF4]) offers greener chemistry:
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
The compound 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic roles.
Structure
The chemical structure of this compound features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine moiety linked through an ether bond to a furan-3-carbonyl group. This unique arrangement contributes to its potential biological activities.
Anticancer Activity
Research indicates that derivatives of pyridine and quinoxaline compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanisms often involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyridine Derivative | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Pyridine Derivative | HeLa (cervical cancer) | 4.2 | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may exert neuroprotective effects. Research has indicated potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Antimicrobial Properties
Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects of a series of pyridine derivatives, including those structurally related to this compound. The findings demonstrated significant cytotoxicity against multiple cancer cell lines, with particular emphasis on the compound's ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of pyridine derivatives in models of Alzheimer's disease. The study highlighted that compounds with structural similarities to this compound could enhance cognitive functions in animal models and reduce amyloid-beta accumulation.
Mechanism of Action
The mechanism of action of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine Derivatives with Pyrrolidine Substituents
(a) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone ()
- Structure: Pyridine with methoxy (position 2), pyrrolidine (position 6), and ethanone (position 3).
- Key Differences: Lacks the furan-carbonyl group and features a direct pyrrolidine-pyridine linkage instead of an ether bridge. The ethanone group introduces ketone reactivity, contrasting with the target compound’s ester/amide-like furan-carbonyl .
- Molecular Weight : ~274.3 g/mol (C₁₃H₁₈N₂O₂), lighter than the target compound’s estimated ~296.3 g/mol (C₁₅H₁₆N₂O₃).
(b) (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime ()
- Structure : Fluorine at pyridine position 2, pyrrolidine (position 6) with a silyl-protected hydroxymethyl group.
- Key Differences : The silyl ether enhances steric bulk and protects hydroxyl groups, differing from the target’s furan-carbonyl. The fluorine may increase electronegativity, affecting binding interactions .
(c) TRK Kinase Inhibitor ()
- Structure : Pyrrolidine linked to urea and aromatic groups (fluorophenyl, methoxyethyl).
- Key Differences : While both share pyrrolidine moieties, the TRK inhibitor’s urea and charged groups suggest a focus on hydrogen bonding and charge-charge interactions, unlike the target’s neutral furan-pyridine system .
Pyridine Derivatives with Heterocyclic Substituents
(a) 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine ()
- Structure : Bipyridine core with difluoroethyl groups.
- Key Differences : Lipophilic difluoroethyl groups dominate, lacking the target’s oxygenated pyrrolidine-furan system. This compound’s rigidity and fluorine content may enhance metabolic stability but reduce solubility .
- Molecular Weight : 284.25 g/mol (C₁₄H₁₂F₄N₂), comparable to the target compound.
(b) 3-Hydroxy-6-methylpyridine ()
- Structure : Simplistic pyridine with hydroxyl (position 3) and methyl (position 6).
- Key Differences : The hydroxyl group increases polarity but lacks the complex substituents of the target compound. This derivative is more suited for basic solubility studies or as a synthetic intermediate .
- Molecular Weight: 109.13 g/mol (C₆H₇NO), significantly lighter.
Pharmacological and Physicochemical Properties
Biological Activity
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a furan ring, and a pyridine structure, which may facilitate diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyrrolidine ring, which may contribute to the compound's ability to interact with various biological targets.
- A furan moiety that can participate in redox reactions and may enhance the compound's reactivity.
- A methyl group on the pyridine ring, which could influence the compound's lipophilicity and biological interactions.
The mechanism of action for this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to fit into active sites, modulating their activity and leading to various biological effects. Potential mechanisms include:
- Enzyme inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, impacting metabolic pathways.
- Receptor modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- A derivative demonstrated significant cytotoxicity against cancer cell lines such as HCT116, with an IC50 value of 0.43 µM, indicating strong antiproliferative effects .
Antimicrobial Properties
The antimicrobial activity of related pyridine derivatives has been documented, showing effectiveness against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes.
Neuroprotective Effects
Compounds featuring pyrrolidine and furan moieties have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Q & A
Q. What are the key synthetic strategies for preparing 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine?
The synthesis involves multi-step organic reactions, including:
- Pyrrolidine functionalization : Introducing the furan-3-carbonyl group via nucleophilic acyl substitution or coupling reactions under anhydrous conditions .
- Pyridine derivatization : Substitution at the 2-position of 6-methylpyridine using a protected pyrrolidin-3-yloxy intermediate. Protecting groups (e.g., tert-butyldimethylsilyl) may be employed to prevent undesired side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., furan-carbonyl linkage) and monitor intermediate purity .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>98%) and detects trace impurities during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during acylations minimizes side reactions (e.g., furan ring opening) .
- Catalyst selection : Palladium-based catalysts enhance coupling efficiency in heteroaromatic systems, as shown in analogous pyridine derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing reaction rates .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected H NMR splitting) are addressed by:
- Cross-validation : Combining H-C HSQC and NOESY to confirm spatial proximity of substituents .
- X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for structurally related pyridine-pyrrolidine hybrids .
- Computational modeling : DFT calculations predict chemical shifts and coupling constants, aiding interpretation .
Q. What computational methods assist in predicting the compound’s reactivity and binding properties?
- Molecular docking : Screens potential interactions with biological targets (e.g., enzymes), leveraging structural analogs like 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole .
- QSAR models : Correlate substituent effects (e.g., furan vs. pyrazole carbonyl groups) with activity, guiding derivatization .
- MD simulations : Assess stability in aqueous environments, critical for pharmacological applications .
Methodological Considerations
Q. What steps mitigate solubility challenges during in vitro bioactivity assays?
- Co-solvent systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain compound stability .
- Microwave-assisted synthesis : Enhances crystallinity, improving aqueous solubility in analogs like 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide .
Q. How are regioselectivity issues addressed in pyridine functionalization?
- Directed ortho-metalation : Lithiation at the 2-position of 6-methylpyridine ensures precise substitution, as seen in 2-ferrocenyl-6-methylpyridine derivatives .
- Protecting group strategies : tert-Butyldimethylsilyl ethers prevent undesired oxidation during furan-carbonyl coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
